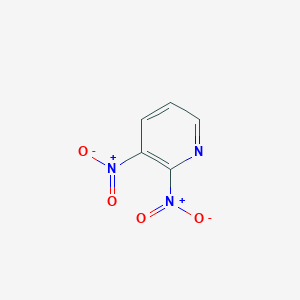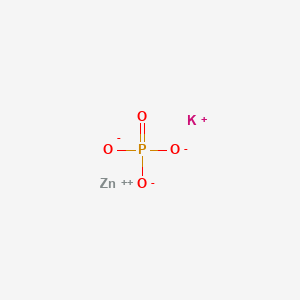
2,3-二溴丙酰胺
描述
Synthesis Analysis
The synthesis of 2,3-Dibromopropionamide involves complex chemical processes. A notable approach includes the enantioselective synthesis versus preparative HPLC enantioseparation of its racemic form, ethyl 2,3-dibromopropionate, on a multigram scale. This method demonstrates the challenges associated with achieving high enantiomeric excess (ee) due to racemization during the synthesis process. However, the preparative HPLC enantioseparation technique has successfully achieved an ee of over 99.5% for both enantiomers, highlighting a significant advancement in the synthesis of this compound (Pham et al., 2020).
Molecular Structure Analysis
The molecular structure of 2,3-Dibromopropionamide and related compounds has been a subject of interest due to its implications in various chemical reactions and biological activities. Studies on similar compounds, such as 3-aminopropionamide, have provided insights into the structural aspects that influence their chemical behavior and reactivity. These investigations contribute to a broader understanding of the molecular features that define the functionality of 2,3-Dibromopropionamide in synthetic applications (Granvogl et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 2,3-Dibromopropionamide are pivotal for its application in various synthetic pathways. For instance, the compound's role in the synthesis of 3-hydroxy-2-methylpropionamide, an important intermediate for methyl methacrylate, showcases its utility in industrial chemistry. This process, involving a tandem hydroformylation-hydrogenation sequence, exemplifies the compound's versatility in facilitating complex chemical transformations (García et al., 2006).
Physical Properties Analysis
The physical properties of 2,3-Dibromopropionamide, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on the physical properties of 2,3-Dibromopropionamide itself are scarce, analogous compounds provide a reference point for understanding the factors that influence these properties and their impact on the compound's practical applications.
Chemical Properties Analysis
The chemical properties of 2,3-Dibromopropionamide, including its reactivity, potential as a biocide, and its role in water treatment systems, highlight its importance beyond mere synthetic applications. For example, the related compound 2,2-dibromo-3-nitrilopropionamide exhibits slimicidal activity and is an effective biocide for use in papermaking systems and cooling towers. Such studies demonstrate the potential environmental and industrial applications of 2,3-Dibromopropionamide and related compounds (Wolf & Sterner, 1972).
科学研究应用
气相色谱和质谱:用于丙烯酰胺衍生物的气相色谱和质谱分析。然而,发现2,3-二溴丙酰胺在气相色谱分析中不稳定,并在低浓度下转化为2-溴丙烯胺 (Andrawes, Greenhouse, & Draney, 1987)。
水处理:2,2-二溴-3-硝基丙酰胺(DBNPA)被认为是一种理想的环境保护剂,具有生物杀灭剂、藻类杀灭剂和水处理剂的应用。其在冷却水系统中的抗微生物活性、抗粘性活性和延迟腐蚀效果已经得到研究,为其在中国水处理系统中的应用提供了科学依据 (Li Jian-fen, 2005, 2006)。
造纸系统和冷却塔:已证明其在造纸系统和冷却塔中是一种有效的抗粘剂。它也对可溶性油乳剂起到杀菌剂的作用。其在pH 9和23摄氏度下的水解产物对大头鲢鱼相对无危害 (Wolf & Sterner, 1972)。
水力压裂液中的生物杀灭剂:研究已经检验了DBNPA在水力压裂液中作为主要生物杀灭剂对大鼠胸腺细胞的细胞毒作用,以推断其对野生哺乳动物的毒性。这项研究对评估DBNPA的安全使用至关重要 (Ishikawa et al., 2016)。
合成和表征:已对DBNPA作为环境保护生物杀灭剂的合成和表征进行了研究。已探讨了最佳的合成方法及其应用,强调了其作为广谱生物杀灭剂的潜力 (Lou Guo-hong, 2003; Li Jian-fen, 2003)。
天然水体中的化学降解:已经实验评估了DBNPA在天然水体中的化学降解,包括竞争途径的建模。这项研究为DBNPA的使用环境影响提供了见解 (Blanchard, Gonsior, & Hopkins, 1987)。
安全和危害
2,3-Dibromopropionamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
2,3-Dibromopropionamide primarily targets nucleophilic sites within biological molecules. These sites are often found in proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen .
Mode of Action
The compound interacts with its targets through a mechanism known as alkylation. This involves the transfer of an alkyl group from the 2,3-Dibromopropionamide to the nucleophilic site on the target molecule. This interaction can lead to the modification of the target molecule’s structure and function, potentially inhibiting its normal biological activity .
Biochemical Pathways
2,3-Dibromopropionamide affects several biochemical pathways, particularly those involving DNA and protein synthesis. By alkylating nucleophilic sites on DNA, the compound can cause mutations or strand breaks, leading to disruptions in DNA replication and transcription. Similarly, alkylation of proteins can inhibit enzyme activity and disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of 2,3-Dibromopropionamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly soluble in water, which may limit its absorption. Once absorbed, it is distributed throughout the body, potentially accumulating in tissues with high nucleophilic content. Metabolism likely involves dehalogenation and conjugation reactions, facilitating its excretion via urine .
Result of Action
At the molecular level, the alkylation of DNA and proteins by 2,3-Dibromopropionamide can lead to cell cycle arrest, apoptosis, or necrosis. These effects are due to the disruption of critical cellular processes such as DNA replication, transcription, and protein function. At the cellular level, this can result in reduced cell proliferation and increased cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2,3-Dibromopropionamide. For instance, higher temperatures may increase the rate of alkylation reactions, while extreme pH levels can affect the compound’s stability. Additionally, the presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy .
属性
IUPAC Name |
2,3-dibromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCMQRQFZXQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864554 | |
| Record name | 2,3-Dibromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropionamide | |
CAS RN |
15102-42-8 | |
| Record name | 2,3-Dibromopropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15102-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015102428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15102-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)




![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)







